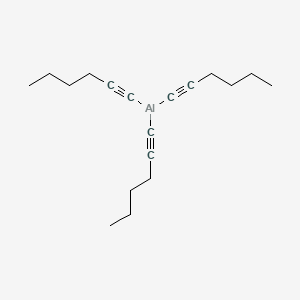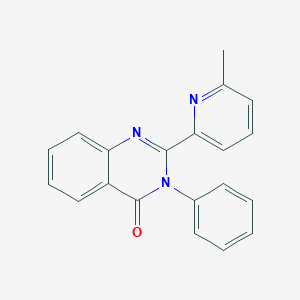
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-bromo-6-methylpyridine and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.
科学研究应用
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)quinazoline: Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.
3-Phenylquinazolin-4(3H)-one:
2-(6-Methylpyridin-2-yl)quinazoline: Lacks the phenyl group, leading to variations in its chemical behavior.
Uniqueness
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the 6-methylpyridin-2-yl and phenyl groups, which enhance its chemical stability and broaden its range of applications. The combination of these groups allows for unique interactions with biological targets and improved reactivity in chemical reactions .
属性
CAS 编号 |
38275-23-9 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13H,1H3 |
InChI 键 |
PTECKHNOZBAJTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



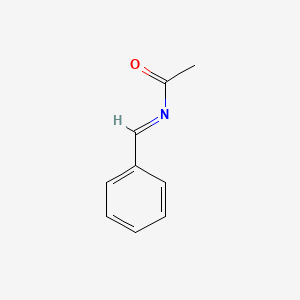
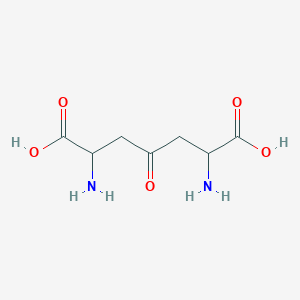
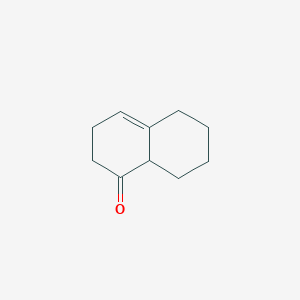
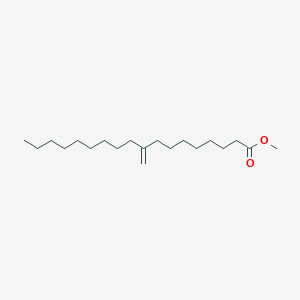
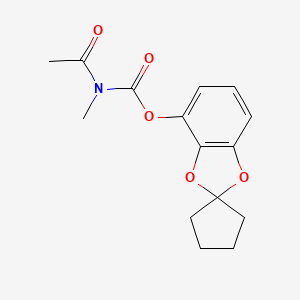
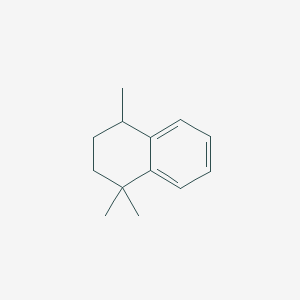
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
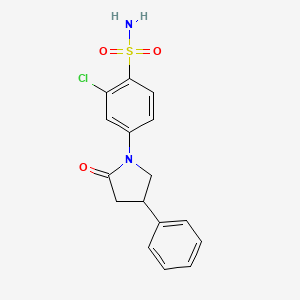
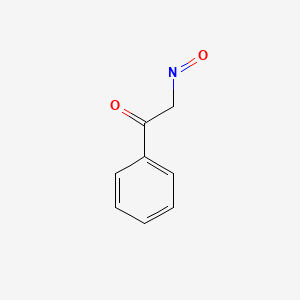
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
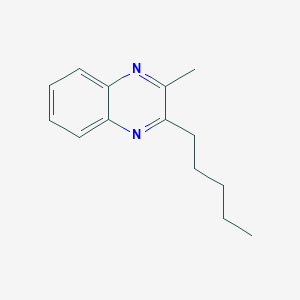
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
